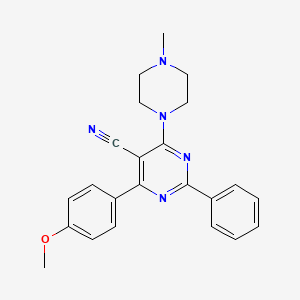

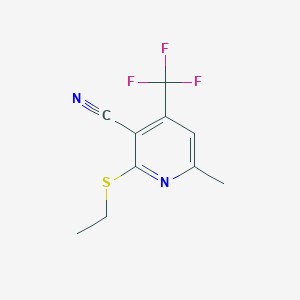

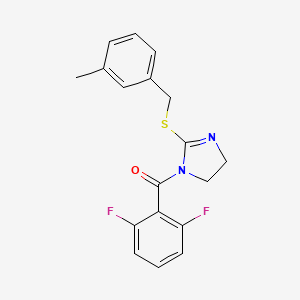

2-(Ethylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 2-(Ethylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile, is a pyridine derivative with potential relevance in various chemical reactions and syntheses. While the specific compound is not directly discussed in the provided papers, they do offer insights into the behavior of structurally related compounds. For instance, the synthesis of related pyridine and pyrimidine derivatives is described, which often involves the introduction of sulfanyl groups and other substituents that can significantly alter the chemical and physical properties of these heterocyclic compounds .

Synthesis Analysis

The synthesis of pyridine and pyrimidine derivatives is a topic of interest in the literature. For example, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is achieved, and its further reactions with various alkylants lead to the formation of different substituted pyrimidines . Similarly, the reaction of 2-(2,2-dicyano-1-ethylsulfanylethenyl)pyrroles with aniline in the presence of triethylamine results in the formation of iminopyrrolizine and dicyanoethenylpyrrole derivatives . These studies suggest that the introduction of sulfanyl and other functional groups can be strategically used to synthesize a wide range of heterocyclic compounds, potentially including the compound of interest.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial in determining their reactivity and interaction with other molecules. For instance, the crystal structure analysis of certain polysubstituted pyridines reveals nearly planar structures stabilized by various intermolecular interactions such as C-H...O, C-H...F, and C-H...π interactions . These interactions are significant as they can influence the packing and stability of the molecules in the solid state. Although the specific molecular structure of this compound is not provided, similar analyses could be applied to understand its structural characteristics.

Chemical Reactions Analysis

The reactivity of pyridine and pyrimidine derivatives is often explored through their reactions with different reagents. For example, the reaction of a pyrimidine derivative with benzene-sulfonyl chloride yields a tris-sulfonyl derivative, showcasing the potential for further functionalization . The ability to undergo various chemical reactions makes these compounds versatile intermediates in organic synthesis. The provided papers do not directly address the reactions of this compound, but they do highlight the reactivity of similar compounds, which could be extrapolated to predict possible reactions for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their substituents. The papers discuss the crystal structures and intermolecular interactions of related compounds, which are important for understanding their physical properties such as melting points, solubility, and crystallinity . Chemical properties, such as acidity, basicity, and reactivity, can also be inferred from the nature of the substituents and the overall molecular structure. While the exact properties of this compound are not detailed, the properties of similar compounds provide a basis for hypothesizing its behavior in various environments.

Scientific Research Applications

Synthesis and Molecular Docking

A variety of novel pyridine and fused pyridine derivatives, including structures related to 2-(Ethylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile, were synthesized and subjected to molecular docking screenings towards GlcN-6-P synthase. These compounds showed moderate to good binding energies, indicating potential biological activities. Additionally, the synthesized compounds exhibited antimicrobial and antioxidant properties, highlighting their potential in pharmaceutical research (Flefel et al., 2018).

Spectroscopic Analysis and Chemical Structure

In another study, a pyridine derivative closely related to the target compound was analyzed through X-ray diffraction, revealing structural differences compared to other pyridine compounds. Spectroscopic techniques, including FT-IR, FT-Raman, and NMR, provided detailed insights into the molecule's structure. The study also explored the compound's spectral properties through UV–vis absorption and fluorescence spectroscopy, contributing to our understanding of its chemical behavior and potential applications in materials science or chemical sensing (Tranfić et al., 2011).

Novel Heterocyclic Systems

Research also focused on the synthesis of novel heterocyclic systems through domino reactions involving derivatives of pyridine-3-carbonitrile. These reactions led to the formation of complex molecular structures with potential applications in medicinal chemistry and drug design, highlighting the versatility of pyridine derivatives in synthesizing new therapeutic agents (Bondarenko et al., 2016).

Electrocatalysis and Environmental Applications

A study on ionic liquids, including compounds structurally similar to the target molecule, demonstrated their ability to modulate the electrochemical reduction of carbon dioxide. This research could have implications for the development of more efficient and selective catalysts for carbon dioxide conversion, contributing to environmental sustainability efforts (Sun et al., 2014).

properties

IUPAC Name |

2-ethylsulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2S/c1-3-16-9-7(5-14)8(10(11,12)13)4-6(2)15-9/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOOEMDDZZDXTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=CC(=C1C#N)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

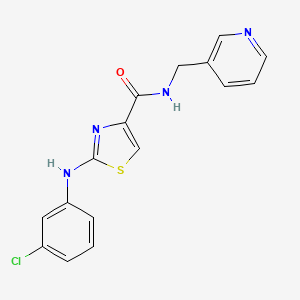

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide](/img/structure/B2503601.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2503604.png)

![5-chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2503610.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2503613.png)

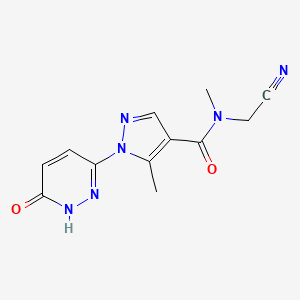

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503616.png)